molecular formula C29H28ClN3O4S2 B2424770 ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532972-64-8

ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2424770
CAS No.: 532972-64-8
M. Wt: 582.13
InChI Key: SLCKCLITPPDOMR-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a combination of indole, thiophene, and chlorobenzoyl moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources.

    Coupling Reactions: The final compound is formed by coupling the indole, thiophene, and chlorobenzoyl moieties through amide and thioether linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups and the nitro group in the chlorobenzoyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting cancer cells, microbes, and inflammatory pathways.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular targets.

    Industrial Applications: Its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cell signaling and metabolic pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring.

    Chlorobenzoyl Derivatives: Compounds such as 4-chlorobenzoyl chloride and 4-chlorobenzoic acid share the chlorobenzoyl group.

Uniqueness

Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and chlorobenzoyl moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Biological Activity

Ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Indole moiety : Known for its role in various biological activities, including anti-cancer properties.
  • Cyclopentathiophene : A heterocyclic compound that may contribute to the compound's pharmacological effects.
  • Chlorophenyl group : Often associated with enhanced biological activity in medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various pathways:

  • Apoptosis Induction : Indole-based compounds have been reported to trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Some derivatives cause G1 or G2/M phase arrest, preventing cancer cells from dividing.
Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HCT-1166.2Apoptosis induction
T47D27.3Cell cycle arrest

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds with thiophene rings have demonstrated effectiveness against a range of bacteria and fungi. The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of nucleic acid synthesis.

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in Cancer Research highlighted the efficacy of indole derivatives in treating breast cancer. The lead compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The study concluded that the indole scaffold could be a promising target for drug development against breast cancer .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiophene derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene ring enhanced antibacterial potency, suggesting that similar modifications might improve the efficacy of this compound .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Receptor Modulation : Potential interaction with specific cellular receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes such as kinases involved in cancer progression or microbial growth.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O4S2/c1-2-37-29(36)26-21-7-5-9-23(21)39-28(26)32-25(34)17-38-24-16-33(22-8-4-3-6-20(22)24)15-14-31-27(35)18-10-12-19(30)13-11-18/h3-4,6,8,10-13,16H,2,5,7,9,14-15,17H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCKCLITPPDOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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